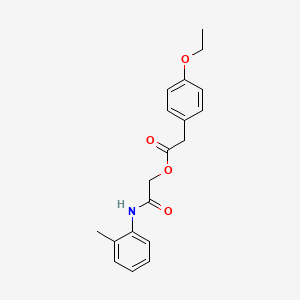
2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as O-Tolylaminoethyl ethyl 4-ethoxyphenyl-2-oxo-2-ethyl acetate or simply as OTET. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound is structurally related to chromones, which are known for their pharmacological activities. The chromone core is a key pharmacophore in flavonoids and exhibits a wide range of applications, including anti-inflammatory, antibacterial, antioxidant, and anti-tumor actions . The presence of the o-tolylamino and ethoxyphenyl groups could potentially modify the biological activity, making it a candidate for drug development and medicinal chemistry research.
Pharmacology
In pharmacology, compounds like 2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate are often used as building blocks for the synthesis of more complex molecules. They can serve as intermediates in the creation of novel drugs that target specific receptors or enzymes within the body .
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions, especially in systems where similar structures are involved in metabolic pathways. Its unique structure allows for the investigation of binding affinities and the influence of substituents on biological activity .
Materials Science
In materials science, such organic compounds can be used in the design of organic semiconductors, which are essential for creating flexible electronic devices. The molecular structure could influence charge transport properties, making it a subject of interest for developing new materials .
Organic Chemistry
Organic chemists might explore the reactivity of this compound in various chemical reactions, such as nucleophilic substitutions or electrophilic additions. Its functional groups offer multiple sites for transformations, which can be utilized to synthesize a wide array of derivatives .
Analytical Chemistry
Analytical chemists could use this compound as a standard or reference material in chromatography or spectroscopy. Its distinct chemical shifts in NMR or unique retention times in chromatographic methods can help in the identification and quantification of similar compounds .
Crystallography
The compound’s ability to form crystals makes it suitable for X-ray crystallography studies. Determining its crystal structure can provide insights into molecular conformations and intermolecular interactions, which are valuable for understanding solid-state properties .
Environmental Chemistry
Lastly, the environmental impact and degradation pathways of such compounds can be studied to assess their persistence and toxicity in ecosystems. This is crucial for evaluating the safety and environmental risks associated with the use of new chemical entities .
Eigenschaften
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-16-10-8-15(9-11-16)12-19(22)24-13-18(21)20-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLOQYUVLJWORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-Methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2987752.png)

![3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride](/img/structure/B2987755.png)
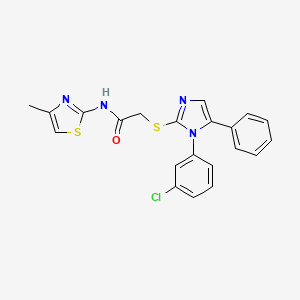
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide](/img/structure/B2987758.png)
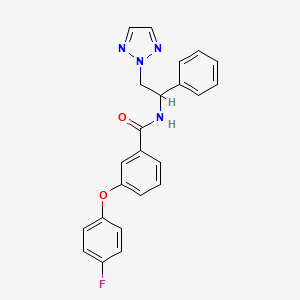
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987763.png)
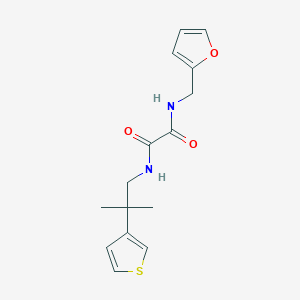
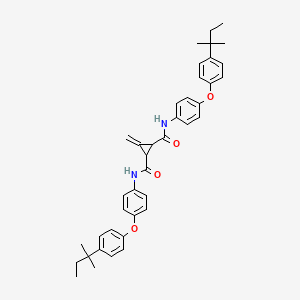
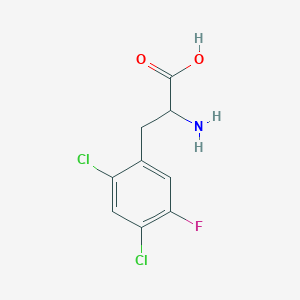
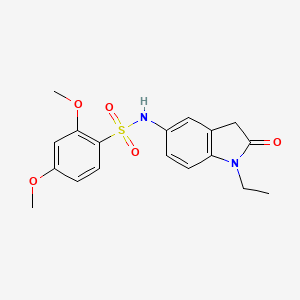

![tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B2987771.png)